molecular formula C6H5ClO6S3 B2539331 5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid CAS No. 2230804-29-0

5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid

Cat. No.: B2539331
CAS No.: 2230804-29-0
M. Wt: 304.73
InChI Key: SDJIXAFTNOCAGN-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of chlorosulfonyl and methanesulfonyl groups attached to the thiophene ring, along with a carboxylic acid functional group. These functional groups confer unique chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a thiophene derivative, followed by sulfonation and carboxylation reactions. The reaction conditions often require the use of strong chlorinating agents such as phosphorus pentachloride (PCl5) and sulfur trioxide (SO3) to introduce the chlorosulfonyl group . The methanesulfonyl group can be introduced using methanesulfonyl chloride (CH3SO2Cl) under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target . The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chlorosulfonyl)-3-methanesulfonylthiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for specialized applications in organic synthesis and research .

Properties

IUPAC Name

5-chlorosulfonyl-3-methylsulfonylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO6S3/c1-15(10,11)3-2-4(16(7,12)13)14-5(3)6(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJIXAFTNOCAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(SC(=C1)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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